2-(5-Phenyloxazol-2-yl)butyl benzoate
Description
2-(5-Phenyloxazol-2-yl)butyl benzoate is a heterocyclic ester compound combining a benzoate moiety with a phenyloxazole-substituted butyl chain. Its structure integrates a benzoxazole ring system, known for diverse pharmacological properties such as anti-inflammatory, antitumor, and antimicrobial activities , and a butyl benzoate ester group, commonly used in industrial and cosmetic applications .
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(5-phenyl-1,3-oxazol-2-yl)butyl benzoate |
InChI |
InChI=1S/C20H19NO3/c1-2-15(14-23-20(22)17-11-7-4-8-12-17)19-21-13-18(24-19)16-9-5-3-6-10-16/h3-13,15H,2,14H2,1H3 |
InChI Key |
PMXWKRZEUSDSHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyloxazol-2-yl)butyl benzoate typically involves the reaction of 5-phenyloxazole with butyl benzoate under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the reaction . The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyloxazol-2-yl)butyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the phenyloxazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(5-Phenyloxazol-2-yl)butyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 2-(5-Phenyloxazol-2-yl)butyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Butyl Benzoate (CAS 136-60-7)
- Structure : Lacks the phenyloxazole substituent, consisting solely of a butyl chain esterified to benzoic acid .
- Stability: Undergoes photodegradation via hydrolysis and oxidation, yielding benzoic acid and p-benzoquinone as primary byproducts. The absence of the oxazole ring simplifies its degradation pathway compared to 2-(5-phenyloxazol-2-yl)butyl benzoate, which may exhibit additional ring-opening reactions .
- Toxicity: Classified inconsistently; some studies label it as "Skin Irritant 2" and "Eye Irritant 2," while manufacturers often deem it non-hazardous in glow sticks . Oral LD₅₀ in rats is 5.14 g/kg, indicating moderate acute toxicity .
Ethyl 4-(Dimethylamino) Benzoate
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate
- Structure : Features a benzimidazole ring instead of oxazole, altering electronic properties and hydrogen-bonding capacity.
Physicochemical and Toxicological Comparison
*Predicted properties based on structural analogues.
Key Research Findings
Degradation Pathways: Unlike butyl benzoate, which degrades primarily via hydrolysis and oxidation, this compound likely undergoes competitive ring-opening reactions at the oxazole moiety under UV/TiO₂ systems, producing intermediates like butyl (2E,4E)-7-oxohepta-2,4-dienoate .
Toxicity Profile : The phenyloxazole group may enhance dermal and ocular irritation compared to simple alkyl benzoates, analogous to benzimidazole derivatives .
Functional Performance: The oxazole ring’s electron-withdrawing nature could reduce ester group reactivity compared to ethyl 4-(dimethylamino) benzoate, limiting its utility in photopolymerization .
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